molecular formula C9H7ClN2O B1348959 2-chloro-N-(3-cyanophenyl)acetamide CAS No. 218288-43-8

2-chloro-N-(3-cyanophenyl)acetamide

Cat. No. B1348959
M. Wt: 194.62 g/mol
InChI Key: SSCHGFNXYGVLSG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanophenyl)acetamide is a biochemical used for proteomics research1. Its molecular formula is C9H7ClN2O and it has a molecular weight of 194.6212.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-chloro-N-(3-cyanophenyl)acetamide. However, there are related studies on the synthesis of similar compounds3.



Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3-cyanophenyl)acetamide consists of a chloroacetyl group (ClCC=O) attached to a cyanophenyl group (NC1=CC=C(C#N)C=C1) via a nitrogen atom4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-chloro-N-(3-cyanophenyl)acetamide. However, it’s worth noting that the presence of the cyanophenyl and chloroacetyl groups could potentially influence its reactivity.



Physical And Chemical Properties Analysis

2-chloro-N-(3-cyanophenyl)acetamide is a solid compound4. Its InChI code is 1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13) and its InChI key is SSCHGFNXYGVLSG-UHFFFAOYSA-N4.


Scientific Research Applications

“2-chloro-N-(3-cyanophenyl)acetamide” is a chemical compound with the empirical formula C9H7ClN2O . It’s a solid substance and its molecular weight is 194.62 .

In terms of its potential applications, N-cyanoacetamides, which “2-chloro-N-(3-cyanophenyl)acetamide” is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

  • Proteomics Research

    • “2-chloro-N-(3-cyanophenyl)acetamide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in various biochemical reactions to study protein behavior .
  • Anti-Candida Agents

    • There is a study that involves the synthesis of compounds with benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, which are a novel class of anti-Candida agents . While “2-chloro-N-(3-cyanophenyl)acetamide” is not directly mentioned, it’s possible that similar compounds could be used in the synthesis of these anti-Candida agents .
  • Pharmaceutical Compounds

    • N-cyanoacetamides, which “2-chloro-N-(3-cyanophenyl)acetamide” is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These heterocyclic compounds are often used in the development of pharmaceuticals .

Safety And Hazards

2-chloro-N-(3-cyanophenyl)acetamide is classified as a combustible solid4. It’s important to handle it with care and follow safety guidelines.


Future Directions

As 2-chloro-N-(3-cyanophenyl)acetamide is used in proteomics research1, future directions could involve exploring its potential applications in this field. However, more research is needed to fully understand its properties and potential uses.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCHGFNXYGVLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352824
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyanophenyl)acetamide

CAS RN

218288-43-8
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CH Jin, M Krishnaiah, D Sreenu, KS Rao… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles 14a–e, 15a–e, 17a–c, and 18a–d have been synthesized and evaluated for their ALK5 inhibitory activity in …
Number of citations: 32 www.sciencedirect.com
CH Jin, M Krishnaiah, D Sreenu… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles 14a–c, 15a–c, 16a, 16b, 19a–d, 21a, and 21b has been synthesized and evaluated …
Number of citations: 29 www.sciencedirect.com
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - Molecules, 2018 - mdpi.com
The transforming growth factor-β (TGF-β), in which overexpression has been associated with various diseases, has become an attractive molecular target for the treatment of cancers. …
Number of citations: 18 www.mdpi.com
J Dong, J Zhang, Z Li, S Asnake, D Zhang… - Medicinal Chemistry …, 2019 - Springer
Androgen receptor (AR) signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy. In this study, …
Number of citations: 4 link.springer.com
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - 2018 - preprints.org
The transforming growth factor-β (TGF-β), in which overexpression have been associated with various diseases, has become an attractive molecular target for the treatment of cancers. …
Number of citations: 3 www.preprints.org
YP Singh, GNVC Tej, A Pandey, K Priya… - European Journal of …, 2020 - Elsevier
In our overall goal to overcome the limitations associated with natural products for the management of Alzheimer’s disease and to develop in-vivo active multifunctional cholinergic …
Number of citations: 39 www.sciencedirect.com
M Hrast, M Jukič, D Patin, J Tod… - Chemical Biology & …, 2018 - Wiley Online Library
In the context of antibacterial drug discovery resurgence, novel therapeutic targets and new compounds with alternative mechanisms of action are of paramount importance. We focused …
Number of citations: 13 onlinelibrary.wiley.com
CH Jin, D Sreenu, M Krishnaiah… - European journal of …, 2011 - Elsevier
A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles 14a–d, 15a–d, 17a, 17b, 18a–d, 19a, and 19b has been synthesized and evaluated for their ALK5 …
Number of citations: 33 www.sciencedirect.com
HJ Park, SJ Park, YY Sheen, DK Kim - Bioorganic & Medicinal Chemistry, 2014
Number of citations: 0

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